Mass Shift and MS/MS Differentiation: P88-d3 Versus Unlabeled P88
P88-d3 provides a +3 Da mass shift relative to unlabeled P88, enabling baseline-resolved MRM detection without cross-talk interference. Unlabeled P88, when used as an internal standard, cannot be differentiated from the target analyte because both compounds produce identical precursor → product ion transitions (m/z 429.2 → 261.2 for P88) [1][2]. In contrast, P88-d3 generates a distinct transition while co-eluting with P88, preserving identical chromatographic behavior and ionization efficiency .
| Evidence Dimension | Mass spectrometry differentiation capability (precursor ion m/z) |
|---|---|
| Target Compound Data | P88-d3: distinct mass shift of +3 Da (e.g., m/z ~432.2 for precursor ion) |
| Comparator Or Baseline | Unlabeled P88: m/z 429.2 (no mass shift from analyte; indistinguishable from target) |
| Quantified Difference | 3 Da mass differential enables unambiguous MS/MS channel separation |
| Conditions | ESI positive ion mode; MRM detection in LC–MS/MS |
Why This Matters
Selection of P88-d3 eliminates the fundamental analytical failure mode of signal indistinguishability that occurs when using unlabeled P88 as an internal standard.
- [1] Jia M, Li J, He X, Liu M, Zhou Y, et al. Simultaneous determination of iloperidone and its two active metabolites in human plasma by LC–MS/MS. J Chromatogr B. 2013;928:52-57. View Source
- [2] 毛娇娇, 张全英, 华雯妍. 液-质联用法同时测定人血浆伊潘立酮及其两个代谢产物浓度. 中国新药杂志. 2015;24(4):430-433,438. View Source
